1,3-Dipropionyl-2,4,6-trimethylbenzene
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Overview
Description
1,3-Dipropionyl-2,4,6-trimethylbenzene: is an organic compound with the molecular formula C15H20O2 It is a derivative of trimethylbenzene, where two propionyl groups are attached to the benzene ring at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipropionyl-2,4,6-trimethylbenzene can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2,4,6-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipropionyl-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,3-Dipropionyl-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dipropionyl-2,4,6-trimethylbenzene involves its interaction with molecular targets through its functional groups. The propionyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, allowing for the design of compounds with specific properties.
Comparison with Similar Compounds
1,2,4-Trimethylbenzene (Pseudocumene): An isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene (Mesitylene): Another isomer with symmetrical substitution.
1,2,3-Trimethylbenzene: A less common isomer with a unique substitution pattern.
Uniqueness: 1,3-Dipropionyl-2,4,6-trimethylbenzene is unique due to the presence of two propionyl groups, which impart distinct chemical reactivity and potential applications compared to its isomers. The specific positioning of these groups allows for targeted chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
6335-36-0 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2,4,6-trimethyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C15H20O2/c1-6-12(16)14-9(3)8-10(4)15(11(14)5)13(17)7-2/h8H,6-7H2,1-5H3 |
InChI Key |
IONRPGVAJLMVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1C)C)C(=O)CC)C |
Origin of Product |
United States |
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